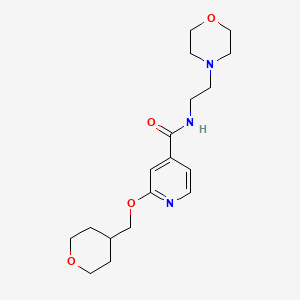
N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine and Pyrans Derivatives
Morpholine is an aromatic heterocycle with significant pharmacological activities. It is involved in the development of compounds with a broad spectrum of pharmacological profiles. Pyrans and their analogues are notable for their diverse applications due to their significant biological activities. Recent studies have focused on synthesizing novel morpholine and pyran derivatives, highlighting their potent pharmacophoric activities and potential in drug design (Asif & Imran, 2019).
Analytical Methods for Determining Antioxidant Activity
Antioxidant Activity Analysis
Various analytical methods are used to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom or an electron. These methods are crucial in assessing the antioxidant capacity of complex samples, potentially including morpholine and pyran derivatives. The techniques provide a foundation for understanding the antioxidant mechanisms and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Biomedical Applications of Phosphorus-containing Polymers
Phosphorus-Containing Organic Materials
These materials are gaining interest for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for dentistry, regenerative medicine, and drug delivery applications. The development of phosphorylcholine-containing (co)polymers represents a promising class of materials for biomedical applications (Monge et al., 2011).
Gene Function Inhibition by Morpholino Oligos
Morpholino Oligos in Gene Function Study
Morpholino oligos have been tested across various model organisms to inhibit gene function effectively. They offer a rapid method to study gene function in embryonic development, showcasing the utility of morpholino derivatives in genetic research and potential therapeutic applications (Heasman, 2002).
Neuroprotective Mechanisms in Cerebral Ischemia
Citicoline in Neuroprotection
Citicoline, or CDP-choline, has shown beneficial effects in CNS injury models and pathological brain conditions. Its therapeutic action is attributed to the stimulation of phosphatidylcholine synthesis in the injured brain, suggesting potential applications for morpholine derivatives in neuroprotection (Hatcher & Dempsey, 2002).
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c22-18(20-5-6-21-7-11-24-12-8-21)16-1-4-19-17(13-16)25-14-15-2-9-23-10-3-15/h1,4,13,15H,2-3,5-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAXQYXAIKITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
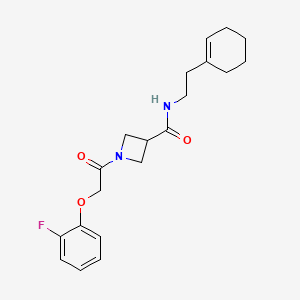
![3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide](/img/structure/B2537280.png)
![2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2537281.png)
![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)
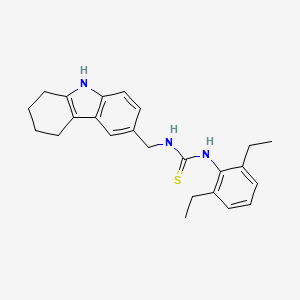
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)
![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)
![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)
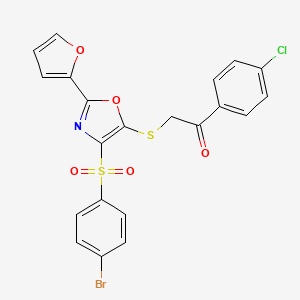

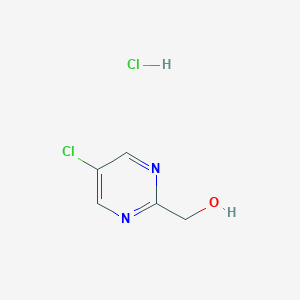
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride](/img/structure/B2537295.png)
![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)

